Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 79430-99-2
VCID: VC8420256
InChI: InChI=1S/C11H9NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,1H3/b3-2+
SMILES: COC(=O)C1=CC=C(C=C1)C=CC#N
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate

CAS No.: 79430-99-2

Cat. No.: VC8420256

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2-cyanoeth-1-en-1-yl)benzoate - 79430-99-2

Specification

CAS No. 79430-99-2
Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name methyl 4-[(E)-2-cyanoethenyl]benzoate
Standard InChI InChI=1S/C11H9NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,1H3/b3-2+
Standard InChI Key QEXRDLACHBWICR-NSCUHMNNSA-N
Isomeric SMILES COC(=O)C1=CC=C(C=C1)/C=C/C#N
SMILES COC(=O)C1=CC=C(C=C1)C=CC#N
Canonical SMILES COC(=O)C1=CC=C(C=C1)C=CC#N

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

Methyl 4-(2-cyanoethynyl)benzoate is systematically named according to IUPAC guidelines, reflecting its ester-functionalized benzoate backbone and the cyano-substituted ethynyl group at the fourth position . The molecular formula C11H7NO2\text{C}_{11}\text{H}_{7}\text{NO}_{2} was confirmed via high-resolution mass spectrometry, with an exact mass of 185.0477 Da .

Atomic Connectivity and Stereoelectronic Features

The compound’s SMILES notation (\text{COC(=O)C1=CC=C(C=C1)C#CC#N}) highlights its planar aromatic ring, ester group (-COOCH3\text{-COOCH}_3), and linear cyanoethynyl substituent (-C≡C-C≡N\text{-C≡C-C≡N}). Density functional theory (DFT) calculations predict a conjugated π-system extending from the benzene ring through the ethynyl linkage to the cyano group, which enhances electron-withdrawing effects and influences reactivity .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight185.18 g/mol
XLogP3 (Partition Coefficient)2.6
Hydrogen Bond Acceptors3
Rotatable Bond Count3
Topological Polar Surface Area50.1 Ų
Heavy Atom Count14

Synthetic Methodologies

Rhodium-Catalyzed Inverse Sonogashira Reaction

A robust synthesis route involves the rhodium-catalyzed inverse Sonogashira reaction, which enables direct alkynylation of benzoate derivatives. Using [CpRhCl2]2[\text{Cp}^*\text{RhCl}_2]_2 (2.5 mol%) and AgSbF6\text{AgSbF}_6 (20 mol%) in 1,2-dichloroethane (DCE) at 45°C, methyl 4-bromobenzoate undergoes cross-coupling with 2-cyanoacetylene to yield the target compound . The reaction proceeds via a proposed mechanism involving:

  • C–H Activation: Rhodium-mediated ortho-C–H bond cleavage of the benzoate.

  • Alkyne Insertion: Coordination of 2-cyanoacetylene to the rhodium center, followed by migratory insertion.

  • Reductive Elimination: Release of the alkynylated product and regeneration of the catalyst .

Table 2: Optimized Reaction Conditions

ComponentRoleQuantity
[CpRhCl2]2[\text{Cp}^*\text{RhCl}_2]_2Catalyst2.5 mol%
AgSbF6\text{AgSbF}_6Silver additive20 mol%
Ag2CO3\text{Ag}_2\text{CO}_3Base1 equivalent
Solvent1,2-Dichloroethane (DCE)45°C, 12–24 hours

Substrate Scope and Limitations

Electron-deficient benzoates (e.g., nitro- or trifluoromethyl-substituted) exhibit higher reactivity due to enhanced electrophilicity at the ortho position . Conversely, sterically hindered substrates (e.g., 2,6-dimethylbenzoates) show reduced yields (<30%). The reaction tolerates diverse functional groups, including halogens (-F,-Cl,-Br\text{-F}, \text{-Cl}, \text{-Br}) and ethers, but fails with tertiary alcohols or silyl-protected derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR data for methyl 4-(2-cyanoethynyl)benzoate is scarce, analogous compounds (e.g., methyl 4-nitrobenzoate) provide insights . The ester methyl group typically resonates at δ 3.9–4.1 ppm in 1H^1\text{H} NMR, while aromatic protons appear as doublets (δ 7.6–8.2 ppm) due to para substitution . The cyanoethynyl group’s 13C^{13}\text{C} signal is expected near δ 110–120 ppm for the nitrile carbon and δ 80–90 ppm for the sp-hybridized carbons.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C≡N Stretch: 2200–2250 cm1^{-1} (strong, sharp).

  • Ester C=O Stretch: 1700–1750 cm1^{-1}.

  • Aromatic C=C Stretch: 1450–1600 cm1^{-1} .

Applications in Organic Synthesis

Building Block for Conjugated Polymers

The ethynyl linkage facilitates polymerization via Sonogashira coupling, yielding poly(arylene ethynylene)s with tunable optoelectronic properties. These polymers are candidates for organic light-emitting diodes (OLEDs) and photovoltaic devices .

Pharmaceutical Intermediates

The cyano group serves as a precursor to heterocycles (e.g., triazoles, tetrazoles) through cycloaddition reactions. For example, Huisgen azide-alkyne click chemistry with sodium azide produces 1,2,3-triazoles, which are prevalent in drug discovery .

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